molecular formula C18H12FN B13416526 9-Fluoro-7-methylbenzo[c]acridine CAS No. 482-41-7

9-Fluoro-7-methylbenzo[c]acridine

Cat. No.: B13416526
CAS No.: 482-41-7
M. Wt: 261.3 g/mol
InChI Key: JORZEHDIWUENBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-7-methylbenzo[c]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoroaniline with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the acridine ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology: The compound has been studied for its interactions with biological macromolecules, such as DNA and proteins. Its ability to intercalate into DNA makes it a valuable tool in molecular biology research .

Medicine: Due to its anticancer properties, 9-Fluoro-7-methylbenzo[c]acridine is being investigated as a potential chemotherapeutic agent. It has shown promise in inhibiting the growth of certain cancer cell lines .

Industry: The compound is used in the development of fluorescent dyes and materials for visualization of biomolecules and in laser technologies .

Comparison with Similar Compounds

Uniqueness: 9-Fluoro-7-methylbenzo[c]acridine is unique due to the presence of both a fluorine atom and a methyl group, which enhance its chemical stability and biological activity. The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes . The methyl group contributes to its selective binding to biological targets .

Properties

CAS No.

482-41-7

Molecular Formula

C18H12FN

Molecular Weight

261.3 g/mol

IUPAC Name

9-fluoro-7-methylbenzo[c]acridine

InChI

InChI=1S/C18H12FN/c1-11-14-8-6-12-4-2-3-5-15(12)18(14)20-17-9-7-13(19)10-16(11)17/h2-10H,1H3

InChI Key

JORZEHDIWUENBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)F

Origin of Product

United States

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